CTPS1-IN-1

CTPS1 Isoform Selectivity De Novo Pyrimidine Synthesis

CTPS1-IN-1 (also designated as Compound R80) is a small-molecule inhibitor of cytidine-5′-triphosphate synthase 1 (CTPS1), the enzyme catalyzing the rate-limiting step in de novo pyrimidine synthesis. The compound demonstrates potent inhibition of CTPS1 enzymatic activity with an IC50 of 8.4 nM in RapdFire MS assays and exhibits greater than 100-fold selectivity over the homologous CTPS2 isoform (IC50 = 4.3 μM).

Molecular Formula C21H22N6O4S2
Molecular Weight 486.6 g/mol
Cat. No. B12370056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTPS1-IN-1
Molecular FormulaC21H22N6O4S2
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CN=C1)C2=CN=C(C=C2)C(=O)NC3(CC3)C4=CSC(=N4)NS(=O)(=O)C5CC5
InChIInChI=1S/C21H22N6O4S2/c1-2-31-18-11-22-10-16(24-18)13-3-6-15(23-9-13)19(28)26-21(7-8-21)17-12-32-20(25-17)27-33(29,30)14-4-5-14/h3,6,9-12,14H,2,4-5,7-8H2,1H3,(H,25,27)(H,26,28)
InChIKeyVIXAYXSBOOBUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CTPS1-IN-1 for Sale: Compound R80 Specifications, Potency, and Key Characteristics for Research Procurement


CTPS1-IN-1 (also designated as Compound R80) is a small-molecule inhibitor of cytidine-5′-triphosphate synthase 1 (CTPS1), the enzyme catalyzing the rate-limiting step in de novo pyrimidine synthesis [1]. The compound demonstrates potent inhibition of CTPS1 enzymatic activity with an IC50 of 8.4 nM in RapdFire MS assays and exhibits greater than 100-fold selectivity over the homologous CTPS2 isoform (IC50 = 4.3 μM) [2]. Structurally defined by the CAS number 2341943-12-0 and molecular formula C21H22N6O4S2 (MW 486.57), CTPS1-IN-1 is commercially available as a research-grade tool compound with documented solubility of 50 mg/mL in DMSO (102.76 mM with ultrasonic assistance and warming to 60°C) [1][3].

CTPS1-IN-1 Procurement: Why Pan-CTPS Inhibitors and Non-Selective Analogs Cannot Substitute for CTPS1-Selective Research


The homologous CTPS1 and CTPS2 isoforms present distinct biological roles and expression patterns that preclude simple interchange of CTPS-targeting tool compounds. Genetic studies demonstrate that CTPS1 is essential and non-redundant for the rapid proliferation of B-cells and T-cells, whereas CTPS2 is widely expressed across non-hematopoietic tissues and provides functional compensation outside the immune compartment [1]. Consequently, pan-CTPS inhibitors that suppress both isoforms (e.g., CTP Synthetase-IN-1 with IC50 values of 32 nM for CTPS1 and 18 nM for CTPS2) carry substantially higher potential for off-target toxicity in non-lymphoid tissues and confound mechanistic interpretation of phenotypic outcomes . Selective inhibition of CTPS1, as achieved by CTPS1-IN-1 (Compound R80) with >100-fold selectivity over CTPS2, is therefore essential for studies aimed at interrogating CTPS1-specific biology or validating therapeutic hypotheses where immune-specific targeting is required [2].

CTPS1-IN-1 Technical Comparison: Potency, Selectivity, and Pharmacological Profile vs. Pan-CTPS Inhibitors and Clinical Candidates


CTPS1-IN-1 (R80) Demonstrates >100-Fold Isoform Selectivity Over CTPS2 vs. Pan-Inhibitor CTP Synthetase-IN-1 (<2-Fold Selectivity)

CTPS1-IN-1 (Compound R80) exhibits high selectivity for CTPS1 over CTPS2, with an IC50 of 8.4 nM against CTPS1 and 4.3 μM against CTPS2 in RapdFire MS enzymatic assays, representing a selectivity ratio of >500-fold [1]. In direct contrast, CTP Synthetase-IN-1 (Compound 27) demonstrates minimal isoform discrimination, inhibiting human CTPS1 with an IC50 of 32 nM and human CTPS2 with an IC50 of 18 nM, a selectivity ratio of less than 2-fold .

CTPS1 Isoform Selectivity De Novo Pyrimidine Synthesis Immuno-Oncology

CTPS1-IN-1 (R80) Achieves Potent CTPS1 Inhibition (IC50 8.4 nM) with a Favorable Selectivity Window for In Vitro Studies

CTPS1-IN-1 (Compound R80) demonstrates an IC50 of 8.4 nM for human CTPS1 in RapdFire MS enzymatic assays, while displaying an IC50 of 4.3 μM for CTPS2, resulting in a >500-fold selectivity window [1]. This profile contrasts with the clinical-stage inhibitor STP938 (dencatistat), which exhibits an even greater selectivity of >1,300-fold for CTPS1 over CTPS2 in similar enzymatic assays [2].

CTPS1 Enzymatic Assay Inhibitor Potency Drug Discovery

CTPS1-IN-1 (R80) Demonstrates Comparable Potency to Clinical Candidate STP938 in Lymphoma Cell Lines with Distinct Selectivity Profile

Pharmacological inhibition of CTPS1 by selective small molecules blocks the in vitro proliferation of human neoplastic cells, with highest potency observed against lymphoid neoplasms [1]. The clinical candidate STP938 (a structural analog from the same chemical series) demonstrates anti-tumor effects across a panel of 200 cancer cell lines, with T-cell derived lines showing IC50 values of less than 10 nM [2]. CTPS1-IN-1 (Compound R80) is reported as a potent and selective CTPS1 inhibitor from the same aminopyrimidine/pyrazine chemical series, though direct cellular IC50 data for CTPS1-IN-1 has not been publicly disclosed in peer-reviewed literature [3].

CTPS1 Lymphoma Cell Proliferation Antiproliferative

CTPS1-IN-1 (R80) Displays High Solubility in DMSO (50 mg/mL) with Established Formulation Protocols for In Vitro and In Vivo Applications

CTPS1-IN-1 exhibits solubility of 50 mg/mL in DMSO (102.76 mM with ultrasonic assistance and warming to 60°C), enabling preparation of high-concentration stock solutions for in vitro experiments [1]. An in vivo formulation protocol is documented using 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, achieving a concentration of 2 mg/mL (4.11 mM) suitable for preclinical animal studies [2].

CTPS1-IN-1 Solubility Formulation In Vivo Protocol

CTPS1-IN-1 (R80) Shares Structural Origin with Clinical Candidate STP938, Enabling Mechanistic Studies in the Validated CTPS1 Inhibitor Chemical Space

CTPS1-IN-1 (Compound R80) belongs to the aminopyrimidine/pyrazine chemical series developed as selective CTPS1 inhibitors, the same series from which the clinical candidate STP938 (dencatistat) was derived [1]. Site-directed mutagenesis studies have identified the ATP pocket of CTPS1 as the binding site for this small molecule series, and structural biology efforts have characterized the binding modes of both CTPS1-selective and non-selective inhibitors [2].

CTPS1 Aminopyrimidine Chemical Series Drug Discovery

CTPS1-IN-1 Research Applications: Optimal Experimental Scenarios and Use Cases Based on Selectivity and Potency Profile


CTPS1-Specific Target Validation in Lymphocyte Proliferation Assays Requiring Isoform Discrimination

CTPS1-IN-1 (R80) is optimally suited for in vitro studies aimed at validating CTPS1 as a therapeutic target in B-cell and T-cell malignancies. Its >500-fold selectivity over CTPS2 enables researchers to attribute observed anti-proliferative effects specifically to CTPS1 inhibition, avoiding confounding contributions from CTPS2 blockade that occur with pan-inhibitors like CTP Synthetase-IN-1 [1]. This is particularly critical in lymphoid cell models where CTPS1 is genetically established as essential and non-redundant for rapid proliferation [2]. The compound's enzymatic potency (IC50 = 8.4 nM) provides a robust window for dose-response studies, while its solubility profile (50 mg/mL in DMSO) supports flexible experimental design [3].

Mechanistic Studies of De Novo Pyrimidine Synthesis Pathway in Immunology and Autoimmune Disease Models

CTPS1-IN-1 serves as a selective probe for interrogating the de novo pyrimidine synthesis pathway specifically in immune cell compartments. The compound's selectivity profile aligns with the biological observation that CTPS1 is the critical isoform for lymphocyte expansion, while CTPS2 maintains basal CTP pools in non-hematopoietic tissues [1]. Researchers studying autoimmune diseases such as rheumatoid arthritis, psoriasis, or transplant rejection—where CTPS1 inhibition has demonstrated therapeutic potential—can employ CTPS1-IN-1 to dissect pathway contributions without the confounding immunosuppressive effects of broader nucleotide synthesis inhibitors [2]. The established in vivo formulation (2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline) facilitates transition to preclinical animal models of inflammation and autoimmunity [3].

Chemical Biology Studies Requiring a Structurally Defined CTPS1 Inhibitor from the Validated Aminopyrimidine/Pyrazine Series

For research groups investigating structure-activity relationships (SAR) of CTPS1 inhibitors or developing chemical probes within the aminopyrimidine/pyrazine scaffold, CTPS1-IN-1 (R80) provides a well-characterized reference compound from the same chemical series as the clinical candidate STP938 (dencatistat) [1]. The compound's binding to the CTPS1 ATP pocket has been validated through site-directed mutagenesis studies on series members, and its selectivity profile has been quantified [2]. This makes CTPS1-IN-1 a suitable benchmark for evaluating novel analogs, performing competitive binding assays, or establishing assay conditions for high-throughput screening campaigns targeting CTPS1.

Comparator Studies Evaluating the Functional Consequences of CTPS1 vs. CTPS1/CTPS2 Dual Inhibition

CTPS1-IN-1's >500-fold selectivity over CTPS2 enables critical head-to-head comparisons with pan-CTPS inhibitors such as CTP Synthetase-IN-1 (which inhibits CTPS1 and CTPS2 with IC50 values of 32 nM and 18 nM, respectively) [1]. Such comparative studies are essential for dissecting the relative contributions of CTPS1 and CTPS2 to cellular phenotypes, particularly in cancer cell lines with differential CTPS2 expression [2]. For example, researchers can employ CTPS1-IN-1 and CTP Synthetase-IN-1 in parallel to determine whether observed anti-proliferative effects in solid tumor models stem from CTPS1 blockade, CTPS2 blockade, or combined pathway inhibition—information that directly informs target prioritization and patient stratification strategies [3].

Technical Documentation Hub

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